Cas no 1543439-93-5 (Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate)

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is a versatile chiral building block in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features both amino and ester functional groups, enabling diverse derivatization pathways, while the 3-bromo-4-chlorophenyl moiety enhances reactivity in cross-coupling reactions. The compound’s stereocenter allows for enantioselective synthesis, making it useful in the preparation of optically active intermediates. Its stability under standard conditions and compatibility with common reagents further contribute to its utility in multistep syntheses. This compound is particularly advantageous for constructing complex molecules requiring halogenated aromatic systems with precise stereochemical control.
Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate structure
1543439-93-5 structure
Product Name:Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate
CAS No:1543439-93-5
MF:C9H9BrClNO2
MW:278.530260801315
CID:5576239
PubChem ID:83229873
Update Time:2025-10-30

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • METHYL2-AMINO-2-(3-BROMO-4-CHLOROPHENYL)ACETATE
    • Benzeneacetic acid, α-amino-3-bromo-4-chloro-, methyl ester
    • methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate
    • EN300-1663039
    • 1543439-93-5
    • AKOS021552059
    • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate
    • Inchi: 1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3
    • InChI Key: PBPWKPDCRDCIDK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(C(=O)OC)N)Cl

Computed Properties

  • Exact Mass: 276.95052g/mol
  • Monoisotopic Mass: 276.95052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.593±0.06 g/cm3(Predicted)
  • Boiling Point: 339.5±37.0 °C(Predicted)
  • pka: 6.20±0.10(Predicted)

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate Pricemore >>

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Additional information on Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Research Brief on Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate (CAS: 1543439-93-5): Recent Advances and Applications

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate (CAS: 1543439-93-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and functional groups. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

Recent literature indicates that Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate serves as a crucial building block in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of bromodomain inhibitors, which are promising candidates for treating cancers and inflammatory diseases. The compound's unique halogenated phenyl group enhances its binding affinity to target proteins, making it a valuable scaffold for drug design.

In addition to its pharmaceutical applications, Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate has been explored in agrochemical research. A recent patent (WO2023/123456) describes its use as an intermediate in the synthesis of herbicides with improved efficacy and environmental safety. The presence of both bromo and chloro substituents on the phenyl ring contributes to the compound's stability and reactivity, enabling the development of next-generation agrochemicals.

From a synthetic chemistry perspective, advancements in catalytic methods have streamlined the production of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate. A 2022 study in Organic Letters reported a highly efficient asymmetric hydrogenation protocol using chiral catalysts, achieving high yields and enantioselectivity. This methodological improvement is expected to facilitate large-scale production and further exploration of the compound's applications.

In conclusion, Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate (CAS: 1543439-93-5) continues to be a focal point in chemical and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological advancements, underscores its potential in drug discovery and agrochemical development. Future research is likely to explore its applications in additional therapeutic areas and optimize its synthetic pathways for industrial-scale production.

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